molecular formula C9H9NO B6596486 2-Cyclopropylnicotinaldehyde CAS No. 921760-70-5

2-Cyclopropylnicotinaldehyde

Cat. No.: B6596486
CAS No.: 921760-70-5
M. Wt: 147.17 g/mol
InChI Key: KEHNOKBURGCYEK-UHFFFAOYSA-N
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Description

2-Cyclopropylnicotinaldehyde (CAS: 921760-70-5) is a heterocyclic aldehyde with the molecular formula C₉H₉NO and a molecular weight of 147.177 g/mol . Its IUPAC name, 2-cyclopropylpyridine-3-carbaldehyde, reflects its structure: a pyridine ring substituted with a cyclopropyl group at position 2 and an aldehyde functional group at position 3 . This compound belongs to the categories of pyridines, aromatic heterocycles, and aldehydes, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its SMILES notation, O=Cc1cccnc1C1CC1, highlights the spatial arrangement of its substituents .

Properties

IUPAC Name

2-cyclopropylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-8-2-1-5-10-9(8)7-3-4-7/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHNOKBURGCYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726469
Record name 2-Cyclopropylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921760-70-5
Record name 2-Cyclopropyl-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=921760-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylnicotinaldehyde typically involves the cyclopropylation of nicotinaldehyde. One common method is the reaction of nicotinaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylnicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclopropylnicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropylnicotinaldehyde is not well-documented. it is likely to interact with biological targets through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

2-(Cyclopropylmethoxy)nicotinaldehyde

  • CAS: 902835-88-5 | Formula: C₁₀H₁₁NO₂ | Molecular Weight: 177.20 g/mol
  • Key Features: This compound shares the pyridine core and aldehyde group with this compound but differs in the cyclopropylmethoxy substituent at position 2 (vs. a direct cyclopropyl group).
  • Reactivity : The electron-donating methoxy group may alter the pyridine ring’s electronic environment, affecting electrophilic substitution patterns. The aldehyde’s reactivity is comparable, but steric hindrance from the methoxy group could slow nucleophilic additions .

2-Cyclopropylacetaldehyde

  • CAS : 56105-19-2 | Formula : C₅H₈O | Molecular Weight : 84.12 g/mol (calculated)
  • Key Features : An aliphatic aldehyde with a cyclopropyl group attached to the alpha carbon. Unlike this compound, it lacks aromaticity, resulting in distinct solubility and stability profiles.
  • Reactivity: Aliphatic aldehydes like this are more prone to oxidation (forming carboxylic acids) and aldol condensation.

2-Cyclopropyl-3-Pyridinecarboxaldehyde

  • Synonym: This is an alternative name for this compound, confirming its identity across databases .

Comparative Data Table

Parameter This compound 2-(Cyclopropylmethoxy)nicotinaldehyde 2-Cyclopropylacetaldehyde
CAS Number 921760-70-5 902835-88-5 56105-19-2
Molecular Formula C₉H₉NO C₁₀H₁₁NO₂ C₅H₈O
Molecular Weight (g/mol) 147.177 177.20 84.12
Core Structure Pyridine ring Pyridine ring Aliphatic chain
Key Substituents Cyclopropyl (C2), aldehyde (C3) Cyclopropylmethoxy (C2), aldehyde (C3) Cyclopropyl, aldehyde
Reactivity Highlights Aromatic electrophilic substitution; aldehyde nucleophilic additions Steric hindrance from methoxy; similar aldehyde reactivity Aldol condensation; oxidation-prone
Applications Pharmaceutical intermediates Specialty organic synthesis Fragrances, polymers

Research Findings and Functional Insights

Electronic and Steric Effects

  • The pyridine ring in this compound enables π-π stacking interactions, advantageous in drug design, whereas the aliphatic 2-cyclopropylacetaldehyde lacks this feature .

Commercial Availability

  • 2-Cyclopropylacetaldehyde has 3 suppliers (), suggesting broader industrial use, while this compound’s specialized structure limits its suppliers .

Hazard Profiles

  • Aldehydes generally require careful handling due to irritancy. However, this compound and its methoxy analog lack explicit hazard data in the provided evidence, whereas 2-cyclopropylacetaldehyde’s safety sheet recommends standard aldehyde precautions .

Biological Activity

2-Cyclopropylnicotinaldehyde is an organic compound with the molecular formula C9_9H9_9NO. It is a derivative of nicotinaldehyde, characterized by the presence of a cyclopropyl group at the second carbon of the pyridine ring. This structural modification imparts unique properties and biological activities to the compound, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the cyclopropylation of nicotinaldehyde, often achieved through the reaction of nicotinaldehyde with cyclopropyl bromide in the presence of a base like potassium carbonate. The reaction is generally conducted in an organic solvent such as dichloromethane under reflux conditions.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : The aldehyde group can be oxidized to form 2-Cyclopropylnicotinic acid using oxidizing agents like potassium permanganate.
  • Reduction : It can be reduced to 2-Cyclopropylnicotinyl alcohol using reducing agents such as sodium borohydride.
  • Substitution : The cyclopropyl group may participate in substitution reactions under acidic or basic conditions.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its aldehyde functional group. This interaction often involves forming covalent bonds with nucleophilic sites on proteins and enzymes, which can modulate their activity.

While the specific mechanisms are not extensively documented, it is hypothesized that this compound may influence biological pathways by:

  • Inhibiting Enzymes : It has been suggested that this compound could inhibit enzymes involved in inflammatory processes, particularly those associated with leukotriene biosynthesis.
  • Receptor Binding : Its structural similarity to other biologically active compounds allows it to bind to receptors, potentially affecting signaling pathways.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Anti-inflammatory Activity : Research indicates that this compound exhibits inhibitory action on 5-lipoxygenase activating protein (FLAP), which plays a crucial role in leukotriene synthesis. This suggests potential applications in treating inflammatory conditions such as asthma and arteriosclerosis .
  • Antimicrobial Properties : Preliminary investigations into its antimicrobial activity have shown promising results against various bacterial strains, positioning it as a candidate for further development in antibacterial therapies .
  • Structure-Activity Relationship Studies : The unique cyclopropyl moiety allows for detailed structure-activity relationship studies, which are essential for optimizing the biological efficacy of related compounds .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
NicotinaldehydeLacks cyclopropyl groupModerate enzyme inhibition
PicolinaldehydeAldehyde at different positionVaries; less studied compared to 2-cyclo
IsonicotinaldehydeAldehyde at another positionSimilar activity profile
This compoundCyclopropyl group enhances reactivityNotable anti-inflammatory and antimicrobial properties

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